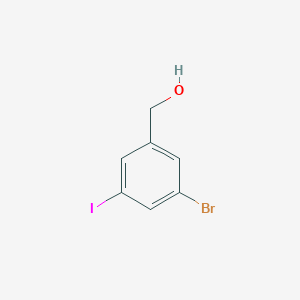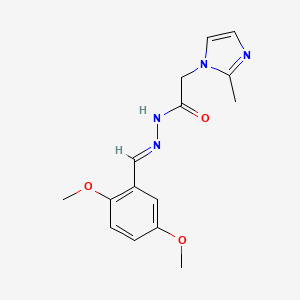![molecular formula C7H12N2O B2847267 (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one CAS No. 1932622-90-6](/img/structure/B2847267.png)
(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one” is an important intermediate in the manufacture of moxifloxacin and is commonly known as "nonane" . It is a part of a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolopyridine-5,7(6H)-dione 3, enabling the desired chirality in the nonane 1 . Another method for the synthesis of this compound involves optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider . It is a bicyclic heterocyclic compound and is a member of the family of pyrazolopyridines formed by five congeners .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain 3, followed by pyridine ring reduction to afford intermediate 4 . This intermediate upon reduction of carbonyl groups affords N-benzyl nonane intermediate 5 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on the synthesis and conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines, which are structurally related to the specified compound. These studies offer insights into the synthesis routes and structural conformations of similar heterocyclic compounds (Alvarez-Larena et al., 1995).
Potential Applications in Organic Synthesis
The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the potential of these compounds in organic synthesis, showcasing their reactivity with various nucleophiles and potential for creating diverse chemical structures (Goto et al., 1991).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of pyrrolo[3,4-b]pyridin derivatives reveal their potential utility in the development of novel chemical reagents and materials. For example, the study on pyrazolo-fused 4-azafluorenones as key reagents for the synthesis of fluorescent dicyanovinylidene-substituted derivatives highlights the versatility of these compounds in material science and sensor technology (Orrego-Hernández et al., 2019).
Application in Medicinal Chemistry
Although direct applications in medicinal chemistry related to the exact compound "(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one" were not found, research on structurally related compounds, such as bis-benzamidino imidazo[1,2-a]pyridines, indicates the potential of these heterocyclic frameworks in the development of new therapeutic agents (Ismail et al., 2008).
These studies collectively enhance our understanding of the synthesis, structural characterization, and potential applications of "this compound" and related compounds. The diverse applications in organic synthesis, material science, and potentially in medicinal chemistry underscore the importance of this compound class in scientific research.
The scientific research applications of this compound have not been explicitly found in the search. However, related compounds with similar structural motifs have been studied for various applications, such as conformational analysis, synthesis of fluorescent derivatives, antiprotozoal activity, and as precursors in organic synthesis. Below are summaries of a few relevant studies:
Conformational Study of Lactone Fused Perhydroisoxazolo[2,3-a]pyridines
A study by Alvarez-Larena et al. (1995) focused on the conformational analysis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines. These compounds, resulting from the reaction between tetrahydropyridine oxide and various unsaturated lactones, exhibited distinct conformations in the solid state, influenced by the size of the lactone ring. The piperidine ring adopted a chair conformation with varying degrees of distortion, while the isoxazolidine ring showed different conformations based on the lactone ring size (Alvarez-Larena et al., 1995).
Synthesis of Fluorescent Dicyanovinylidene Derivatives
Orrego-Hernández et al. (2019) described a green synthesis process for pyrazolo-fused 4-azafluorenones, which were used as precursors to create novel dicyanovinylidene derivatives. These derivatives demonstrated modulable ICT fluorophores properties and potential as fluorescent chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).
Antiprotozoal Activity of Bis-Benzamidino Imidazo[1,2-a]pyridines
Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and their tetrahydro analogues, which showed significant DNA binding affinity and antiprotozoal activity. The compounds were effective against Trypanosoma and Plasmodium falciparum, with some derivatives showing comparable activity to known treatments (Ismail et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of EN300-27148809 are currently unknown. The compound, also known as (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one, is an important intermediate in the manufacture of moxifloxacin . .
Mode of Action
As an intermediate in the synthesis of moxifloxacin , it may play a role in the formation of the final active compound.
Biochemical Pathways
As an intermediate in the synthesis of moxifloxacin , it may be involved in the pathways leading to the formation of this antibiotic.
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin , its bioavailability may be influenced by the processes involved in the formation of the final active compound.
Result of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibiotic’s effects.
Action Environment
As an intermediate in the synthesis of moxifloxacin , its action may be influenced by the conditions under which the synthesis occurs.
Propriétés
IUPAC Name |
(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQQLCCHEDEMFF-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)



![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)
